molecular formula C13H17NO5 B15229885 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid

Cat. No.: B15229885
M. Wt: 267.28 g/mol
InChI Key: HFTDPKAQEKUWBH-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction is carried out under ambient conditions or with slight heating to ensure complete protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 4-((tert-Butoxycarbonyl)amino)-2-carboxybenzoic acid.

    Reduction: 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzyl alcohol.

    Substitution: 4-amino-2-methoxybenzoic acid.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid primarily involves the protection of the amino group. The Boc group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This selective deprotection allows for precise control over the reactivity of the amino group during synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but lacks the methoxy group.

    4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Contains a boronic acid group instead of the methoxy group.

    N-tert-Butoxycarbonyl-L-phenylalanine: An amino acid derivative with a Boc-protected amino group.

Uniqueness

4-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid is unique due to the presence of both the Boc-protected amino group and the methoxy group, which provides additional functionalization options and reactivity compared to similar compounds. This dual functionality makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-9(11(15)16)10(7-8)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)

InChI Key

HFTDPKAQEKUWBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)OC

Origin of Product

United States

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